molecular formula C28H37NO8 B1233764 Nargenicin CAS No. 70695-02-2

Nargenicin

Cat. No. B1233764
CAS RN: 70695-02-2
M. Wt: 515.6 g/mol
InChI Key: YEUSSARNQQYBKH-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of this compound A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

To enhance this compound A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, this compound A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .


Molecular Structure Analysis

  • One- and two-dimensional nuclear magnetic resonance (NMR) studies .


Chemical Reactions Analysis

  • This compound 11-O-β-D-2-deoxyglucopyranoside .

Scientific Research Applications

Antibacterial and Antimycobacterial Properties

Nargenicin, a natural product, has been identified as a potent antibacterial agent. It demonstrates effectiveness against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Chengalroyen et al. (2021) highlight this compound's ability to bind to the replicative DNA polymerase of Staphylococcus aureus and inhibit replication in Mycobacterium tuberculosis. This bactericidal genotoxin induces a DNA damage response in Mycobacterium tuberculosis (Mtb) by blocking its replicative DNA polymerase, DnaE1 (Chengalroyen et al., 2021). Similarly, Dhakal et al. (2020) report on this compound A1's biosynthesis and its effective activity against various gram-positive bacteria (Dhakal et al., 2020).

Cancer Therapy

This compound has shown promise in the field of cancer therapy. For instance, it has been found to enhance leukemia cell differentiation when administered in combination with 1,25-dihydroxyvitamin D(3) or ATRA, suggesting potential use in neoplastic diseases (Kim, Yoo & Kim, 2009). Additionally, novel analogues of this compound have been identified with potent anti-tumor activity, further expanding its applications in cancer therapy (Dhakal et al., 2020).

Neuroprotective Effects

This compound also demonstrates neuroprotective effects. It significantly attenuates lipopolysaccharide-induced nitric oxide production in microglial cells and suppresses the upregulation of inflammatory mediators, indicating its potential as a therapeutic agent for inflammatory neurodegenerative diseases (Yoo et al., 2009).

Antioxidant Activity

This compound A1 exhibits antioxidant activity, as shown in studies where it protected cells from oxidative stress-induced DNA damage and apoptosis. This suggests its potential application in conditions where oxidative stress is a contributing factor (Park et al., 2019).

Mechanism of Action

Target of Action

Nargenicin primarily targets the replicative DNA polymerase, DnaE1 , in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This enzyme is crucial for DNA replication, making it an essential component for bacterial proliferation and survival.

Mode of Action

This compound binds to the DnaE1 polymerase, inhibiting its activity. This binding induces a DNA damage response, effectively halting DNA replication and leading to bacterial cell death . The compound’s interaction with DnaE1 disrupts the normal function of the enzyme, preventing the synthesis of new DNA strands.

Biochemical Pathways

The inhibition of DnaE1 by this compound affects the DNA replication pathway . This disruption leads to the activation of the DNA damage response pathways, which include the SOS response in bacteria. The downstream effects include cell cycle arrest and apoptosis in bacterial cells .

Pharmacokinetics

This compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is known to be effective at low concentrations against gram-positive bacteria . .

Result of Action

At the molecular level, this compound’s inhibition of DNA polymerase leads to the cessation of DNA synthesis. This results in the accumulation of DNA damage and ultimately bacterial cell death. At the cellular level, this manifests as the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, the compound’s antibacterial activity is more pronounced in environments that favor the stability of its macrolide structure. Additionally, the presence of efflux pumps in some bacterial strains can reduce the compound’s efficacy by expelling it from the bacterial cells .

This compound’s unique mechanism of action and its potent activity against resistant bacterial strains make it a valuable antibiotic, especially in the fight against multi-drug resistant infections.

: This compound - Wikipedia : DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in …

properties

IUPAC Name

[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSSARNQQYBKH-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO8
Record name Nargenicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nargenicin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70695-02-2
Record name NARGENICIN A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nargenicin
Reactant of Route 2
Nargenicin
Reactant of Route 3
Nargenicin
Reactant of Route 4
Nargenicin
Reactant of Route 5
Nargenicin
Reactant of Route 6
Nargenicin

Q & A

Q1: What is the primary target of nargenicin's antibacterial activity?

A1: this compound primarily targets the bacterial DNA polymerase DnaE1. []

Q2: How does this compound interact with DnaE1?

A2: this compound exhibits DNA-dependent binding to DnaE1, meaning it requires the presence of DNA to bind effectively. [] Cryo-electron microscopy studies revealed that this compound wedges itself between the terminal base pair of the DNA and the polymerase, occupying the binding sites for both the incoming nucleotide and templating base. [] This interaction effectively blocks DNA replication, leading to bacterial cell death.

Q3: Does this compound's interaction with DnaE1 differ across bacterial species?

A3: Yes, research suggests variations in the DNA binding affinity of DnaE1 across bacterial species may contribute to the spectrum of this compound's antibacterial activity. []

Q4: Beyond its antibacterial activity, what other biological effects has this compound demonstrated?

A4: this compound A1 has shown promising anti-inflammatory and antioxidant effects. [] In LPS-stimulated macrophages and zebrafish models, this compound A1 reduced the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. [] It also attenuated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. [] These anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. []

Q5: Does this compound exhibit anticancer activity?

A5: Yes, research on a novel this compound A1 analog, 23-demethyl 8,13-deoxythis compound (compound 9), showed potent antitumor activity. [, , ] In human gastric adenocarcinoma (AGS) cells, compound 9 induced G2/M cell cycle arrest, apoptosis, and autophagy. [] Further investigation revealed that compound 9 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by downregulating both the endothelial VEGF/VEGFR2 signaling pathway and the tumor HIF-1α/VEGF pathway. []

Q6: What is the specific molecular target of compound 9's anticancer activity?

A6: Compound 9 specifically targets cyclophilin A (CypA), a protein involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. [] Compound 9 downregulates CypA expression, leading to the suppression of the CD147-mediated MAPK signaling pathway and the PI3K/AKT/mTOR pathway. []

Q7: What spectroscopic data is available for this compound A1?

A7: The research papers discuss using various spectroscopic techniques to characterize this compound A1 and its derivatives. These techniques include:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure, stereochemistry, and biosynthetic origins of this compound A1. [, , , , , , ]
  • Mass Spectrometry (MS): Employed to confirm the molecular weight and identify intermediates in the biosynthetic pathway of this compound A1. [, ]

Q8: How do structural modifications impact the biological activity of this compound?

A8: Research on this compound analogs highlights the importance of specific structural features for its biological activity:

  • Ether bridge: The presence of an ether bridge in the cis-decalin moiety is crucial for this compound's antibacterial activity. [, ]
  • Hydroxyl Groups: Selective blocking of hydroxyl groups at positions 9, 11, and 18 in nodusmicin (a related macrolide) and positions 11 and 18 in this compound A1 yielded analogs with retained antibacterial activity. []
  • Methylation: Removing the methyl group at the 23 position of this compound A1 to create 23-demethyl 8,13-deoxythis compound (compound 9) enhanced its anticancer and anti-angiogenic properties. [, ]

Q9: What is known about the biosynthesis of this compound A1?

A10: this compound A1 biosynthesis involves a polyketide synthase (PKS) pathway. [, , , ] The PKS assembles the macrolide ring using acetate and propionate units. [, , ] A key step is the formation of the ether bridge in the cis-decalin moiety, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase enzyme. []

Q10: Can metabolic engineering enhance this compound A1 production?

A10: Yes, research has demonstrated successful strategies for enhancing this compound A1 production in Nocardia sp. CS682:

  • Precursor Supplementation: Supplementing the culture medium with precursors like methyl oleate, sodium propionate, and sodium acetate significantly increased this compound A1 production. []
  • Overexpression of Biosynthetic Genes: Overexpressing genes involved in the biosynthesis of precursors, such as S-adenosylmethionine synthetase (MetK) and acetyl-CoA carboxylase complex (AccA2 and AccBE), also enhanced this compound A1 production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.